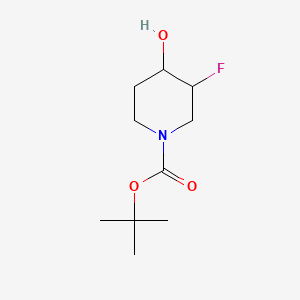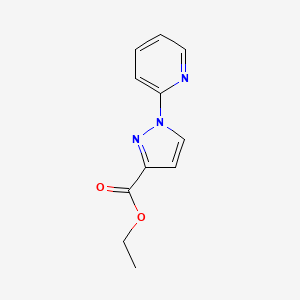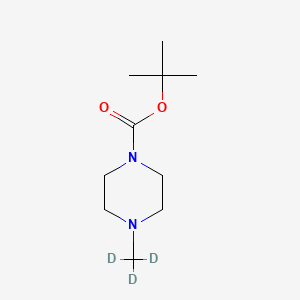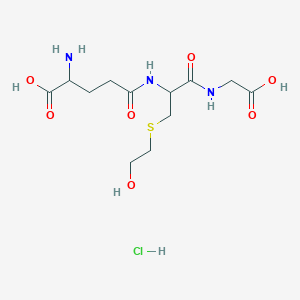![molecular formula C20H21ClFNO3S B588187 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride CAS No. 1391052-75-7](/img/structure/B588187.png)
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Impurities
- The compound is used in the synthesis of Prasugrel hydrochloride, a medication for heart disease, indicating its importance in pharmaceutical chemistry. The process involves a series of reactions including condensation, treatment with acetic anhydride, and reaction with hydrochloric acid, showcasing the compound's role in complex chemical synthesis (Sastry, 2013).
Metabolism and Bioactivation
- Prasugrel, a derivative of the compound, undergoes biotransformation in the human body. The process involves ester bond hydrolysis forming intermediates and ultimately leading to the active metabolite. Human carboxylesterases are instrumental in this transformation, signifying the compound's involvement in metabolic pathways and its potential for therapeutic use (Williams et al., 2008).
Drug Degradation and Characterization
- The compound, when subjected to stress conditions, degrades into multiple products. Techniques like GC/MS, FTIR, and NMR are employed to identify and characterize these degradation products, highlighting the compound's role in stability studies and drug formulation (Housheh et al., 2017).
Mechanism of Action
Target of Action
m-Fluoro Prasugrel Hydrochloride primarily targets the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet aggregation, a process essential for blood clot formation. By inhibiting this receptor, the compound prevents platelets from clumping together, thereby reducing the risk of thrombotic cardiovascular events .
Mode of Action
As a prodrug, m-Fluoro Prasugrel Hydrochloride requires metabolic activation in the liver to convert into its active metabolite. This active form irreversibly binds to the P2Y12 receptor on platelets, blocking the binding of adenosine diphosphate (ADP). This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, which is necessary for platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the ADP-mediated signaling pathway. This pathway is critical for the activation of the GPIIb/IIIa complex, which facilitates the cross-linking of platelets through fibrinogen bridges. By blocking this pathway, m-Fluoro Prasugrel Hydrochloride effectively reduces platelet aggregation and thrombus formation .
Pharmacokinetics
The pharmacokinetics of m-Fluoro Prasugrel Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure a high bioavailability and effective inhibition of platelet aggregation.
Result of Action
At the molecular level, the inhibition of the P2Y12 receptor leads to a significant reduction in platelet aggregation. This results in decreased thrombus formation, which is beneficial in preventing cardiovascular events such as myocardial infarction and stroke. At the cellular level, the compound’s action ensures that platelets remain in a less activated state, reducing the risk of clot formation .
Action Environment
The efficacy and stability of m-Fluoro Prasugrel Hydrochloride can be influenced by various environmental factors:
- Co-administration with Other Drugs : The presence of other medications, especially those affecting liver enzymes, can influence its metabolism and effectiveness .
Understanding these factors is crucial for optimizing the therapeutic use of m-Fluoro Prasugrel Hydrochloride in clinical settings.
Properties
IUPAC Name |
[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYHLAGGLCFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)


![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)




